molecular formula C12H10ClN5 B11051514 4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5334-67-8

4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11051514
CAS No.: 5334-67-8
M. Wt: 259.69 g/mol
InChI Key: ZCCRCOUBJLJMJO-UHFFFAOYSA-N
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Description

4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, often referred to as PP2 , belongs to the pyrazolo[3,4-d]pyrimidine family. It features a unique structure that combines a pyrazolo ring system with a chlorophenyl group. PP2 has garnered attention due to its potential as a selective inhibitor of certain kinases, particularly CDK2 (cyclin-dependent kinase 2).

Preparation Methods

Synthetic Routes:

PP2 can be synthesized through various routes. One common approach involves the condensation of 4-amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazole with an appropriate reagent to form the pyrazolo[3,4-d]pyrimidine scaffold. The t-butyl group provides steric hindrance, enhancing selectivity.

Reaction Conditions:

The synthetic reaction typically occurs under mild conditions, involving suitable solvents and catalysts. Detailed procedures are available in the literature .

Industrial Production:

While PP2 is primarily used in research, its industrial-scale production involves optimization of synthetic processes, purification, and quality control.

Chemical Reactions Analysis

PP2 undergoes several reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions modify its functional groups.

    Substitution: Substituents on the chlorophenyl ring can be altered.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles play crucial roles.

    Major Products: These reactions yield diverse derivatives with altered pharmacological properties.

Scientific Research Applications

PP2’s applications span multiple fields:

    Chemistry: Used as a kinase inhibitor in drug discovery.

    Biology: Investigated for its impact on cell signaling pathways.

    Medicine: Potential therapeutic agent against cancer (especially CDK2-related malignancies).

    Industry: Research-grade PP2 aids in understanding kinase function.

Mechanism of Action

PP2 selectively inhibits CDK2 by binding to its active site. It disrupts cell cycle progression, leading to cell growth inhibition. Molecular targets include Leu83 in CDK2.

Comparison with Similar Compounds

PP2 stands out due to its unique pyrazolo[3,4-d]pyrimidine scaffold. Similar compounds include:

Properties

CAS No.

5334-67-8

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10ClN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,14,15,17)

InChI Key

ZCCRCOUBJLJMJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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